molecular formula C20H25ClN2O4S B296792 N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide

N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide

Cat. No. B296792
M. Wt: 424.9 g/mol
InChI Key: VVZAMNOPADIKQR-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

BAY 41-2272 activates sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, BAY 41-2272 increases cGMP levels, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, antiplatelet effects, antiproliferative effects, and anti-inflammatory effects. It has also been shown to improve cardiac function and reduce pulmonary artery pressure in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 41-2272 is its selective activation of sGC, which makes it a promising therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BAY 41-2272, including:
1. Clinical trials to evaluate its safety and efficacy in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
2. Development of more potent and selective sGC activators based on the structure of BAY 41-2272.
3. Investigation of the molecular mechanisms underlying its antiproliferative and anti-inflammatory effects.
4. Evaluation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative diseases.
Conclusion:
BAY 41-2272 is a promising therapeutic agent that has gained significant attention in the scientific community due to its potential applications in various diseases. Its selective activation of sGC and its wide range of biochemical and physiological effects make it a promising candidate for clinical trials and further research.

Synthesis Methods

The synthesis of BAY 41-2272 involves several steps, starting with the reaction between 4-chlorobenzenesulfonyl chloride and 2-ethoxyaniline to form 4-chlorobenzenesulfonamide-2-ethoxyaniline. This intermediate is then reacted with sec-butylamine to form N-(sec-butyl)-4-chlorobenzenesulfonamide-2-ethoxyaniline. Finally, this compound is reacted with chloroacetyl chloride to form the final product, N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and inhibit tumor growth in preclinical studies.

properties

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

N-butan-2-yl-2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetamide

InChI

InChI=1S/C20H25ClN2O4S/c1-4-15(3)22-20(24)14-23(18-8-6-7-9-19(18)27-5-2)28(25,26)17-12-10-16(21)11-13-17/h6-13,15H,4-5,14H2,1-3H3,(H,22,24)

InChI Key

VVZAMNOPADIKQR-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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